Mikanecine
Description
Contextualization of Mikanecine within Pyrrolizidine (B1209537) Alkaloids
Pyrrolizidine alkaloids (PAs) are a large group of natural substances primarily produced by plants, though they can also be found in fungi and bacteria. bund.de They are characterized by a heterocyclic nucleus of pyrrolizidine, which is a bicyclic structure composed of two fused five-membered rings sharing a nitrogen atom. mdpi.comnih.govmdpi.com This necine base is typically esterified with one or more aliphatic acids, known as necic acids, contributing to the structural diversity of PAs. mdpi.commdpi.comnih.gov
Pyrrolizidine alkaloids can be broadly categorized based on the structure of their necine base and the type of esterification. The necine base usually contains hydroxyl groups at positions C-1 and C-7, and sometimes at C-2 or C-6. nih.gov Esterification can occur at the C-7 and/or C-9 positions. nih.gov
Based on the necine base structure, PAs are commonly divided into four main types: retronecine (B1221780), heliotridine, otonecine (B3428663), and platynecine. mdpi.commdpi.comnih.govphytolab.com Retronecine, heliotridine, and otonecine types are derived from 1,2-unsaturated necine bases, while the platynecine type is derived from a saturated necine base. mdpi.comnih.gov Additionally, PAs can exist as monoesters, open-chain diesters, or cyclic diesters, depending on the necic acids involved and their binding patterns. mdpi.comnih.govphytolab.comscielo.org.mx
This compound is identified as a synonym for platynecine. chemeo.comlookchem.comnih.govnist.gov Platynecine is a saturated necine base, meaning it lacks the double bond between positions 1 and 2 that is characteristic of unsaturated necine bases like retronecine and heliotridine. mdpi.comnih.gov Platynecine is considered dihydroretronecine, as catalytic reduction of retronecine yields platynecine. annualreviews.org This structural relationship places this compound (platynecine) within the group of saturated pyrrolizidine necine bases. These necine bases form the core structure of various pyrrolizidine alkaloids when esterified with necic acids.
Historical Perspectives on this compound Isolation and Initial Characterization
Early research into pyrrolizidine alkaloids, including compounds like this compound, dates back to investigations of plants containing these substances. This compound was identified as a hydrolysis product of the alkaloid mikanoidine, isolated from Senecio mikanoides. researchgate.netresearchgate.netlookchem.com Initial characterization efforts aimed to determine the chemical formula and properties of this compound. Early work indicated that this compound was a dihydroxy-1-methylpyrrolizidine. annualreviews.org Through further research, this compound was ultimately identified as platynecine. researchgate.netresearchgate.netlookchem.com Studies involving the reduction of retronecine to platynecine helped solidify the structural relationship between these necine bases. annualreviews.org
Significance of this compound Research in Chemical Biology and Phytochemistry
Research into compounds like this compound is significant for several reasons within chemical biology and phytochemistry.
Pyrrolizidine alkaloids, including those derived from necine bases like this compound (platynecine), are products of plant secondary metabolism. bund.dephytolab.com Plant secondary metabolism produces a vast array of specialized compounds that are not directly involved in primary processes like growth and development but are crucial for a plant's interaction with its environment, including defense against herbivores and pathogens. researchgate.netnaist.jpwikipedia.orgfrontiersin.org Studying the biosynthesis, distribution, and function of PAs contributes to understanding the complex metabolic pathways in plants and how these compounds are synthesized and utilized. researchgate.netnaist.jpfrontiersin.org
Alkaloids represent a large and diverse class of natural products with a wide range of structures and biological activities. uodiyala.edu.iq Research on pyrrolizidine alkaloids, such as this compound and its related compounds, provides valuable insights into the chemistry and properties of nitrogen-containing natural products. Understanding the structural variations among different necine bases and their corresponding alkaloid esters helps in classifying and studying this important group of compounds. phytolab.com The study of alkaloids has a long history and continues to be relevant due to their various applications and their roles in biological systems. uodiyala.edu.iqnih.gov
Chemical Properties of this compound (Platynecine)
Based on available data, some chemical properties of this compound (platynecine) include:
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | chemeo.comlookchem.comnih.govnist.gov |
| Molecular Weight | 157.21 g/mol | chemeo.comlookchem.comnih.gov |
| CAS Number | 520-62-7 | chemeo.comlookchem.comnih.govnist.gov |
| Boiling Point | 261.9°C at 760 mmHg | lookchem.com |
| Density | 1.23 g/cm3 | lookchem.com |
| Flash Point | 131.3°C | lookchem.com |
| InChI | InChI=1S/C8H15NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h6-8,10-11H,1-5H2/t6-,7-,8?/m0/s1 | chemeo.com |
| InChIKey | QWOXSTGOGUNUGF-WPZUCAASSA-N | chemeo.com |
| SMILES | OCC1CCN2CCC(O)C12 | chemeo.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,7S)-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h6-8,10-11H,1-5H2/t6-,7-,8?/m1/s1 |
InChI Key |
QWOXSTGOGUNUGF-GCJDJSOWSA-N |
Isomeric SMILES |
C1CN2CC[C@H](C2[C@H]1CO)O |
Canonical SMILES |
C1CN2CCC(C2C1CO)O |
Synonyms |
platynecine |
Origin of Product |
United States |
Biosynthesis of Mikanecine
Elucidation of Precursor Incorporation Pathways
Studies on the biosynthesis of various natural products, particularly alkaloids and polyamines, have established the crucial roles of specific amino acids as starting materials. In the context of pyrrolizidine (B1209537) alkaloids like mikanecine, investigations have focused on the incorporation of common amino acid precursors.
Investigation of Ornithine and Arginine Contributions
Ornithine and arginine are well-established precursors in the biosynthesis of polyamines and certain classes of alkaloids wikipedia.orgfishersci.canih.govnih.govfishersci.sewikipedia.orgplos.orgnih.gov. Arginine can be converted to ornithine through the action of arginase wikipedia.orgplos.org. Both ornithine and arginine serve as entry points into pathways that yield diamines and polyamines, which are then utilized in the construction of more complex nitrogen-containing compounds, including alkaloids wikipedia.orgplos.orgnih.govmdpi.comresearchgate.net. Dietary restriction of arginine has been shown to affect ornithine and polyamine metabolism, highlighting the interconnectedness of these pathways nih.gov. While direct experimental data detailing the precise contribution rates of exogenous ornithine or arginine specifically into this compound in Senecio mikanoides were not found, their established roles as precursors to related nitrogenous compounds strongly suggest their involvement in the initial stages of this compound biosynthesis.
Role of Putrescine in this compound Biosynthesis
Putrescine, a four-carbon diamine, is a key intermediate in the biosynthesis of polyamines and is derived from both ornithine and arginine wikipedia.orgplos.orgnih.govmdpi.comresearchgate.netfishersci.finih.gov. There are two primary pathways for putrescine synthesis from arginine: one involving the intermediate agmatine (B1664431), catalyzed by arginine decarboxylase (ADC) and agmatine imino hydroxylase (AIH), and another proceeding via ornithine, catalyzed by arginase and ornithine decarboxylase (ODC) wikipedia.orgmdpi.com. Putrescine serves as a precursor for higher polyamines like spermidine (B129725) and spermine (B22157) wikipedia.orgplos.orgfishersci.fi. Given that pyrrolizidine alkaloids are derived from the coupling of a necine base (such as this compound/platynecine) and a necic acid, and that necine bases are often derived from the dimerization or modification of C4 or C5 units originating from amino acids, putrescine is considered a likely intermediate in the biosynthesis of the necine base core of this compound. Research indicates that putrescine production in plants can be influenced by external factors, such as fungal inoculation, which can promote putrescine synthesis via increased arginine decarboxylase activity wikipedia.org.
Enzymatic Transformations in the this compound Biosynthetic Route
The conversion of simple amino acid precursors into the complex structure of this compound involves a series of enzymatic transformations. These steps typically include decarboxylation, transamination, oxidation, reduction, cyclization (ring formation), and hydroxylation reactions. While the specific enzymes catalyzing each step in the this compound pathway are not fully characterized in the provided information, general principles from related alkaloid biosynthesis pathways can be inferred.
Characterization of Key Enzymes Involved in Ring Formation
The formation of the characteristic pyrrolizidine ring system of this compound is a critical enzymatic step. In other natural product biosynthetic pathways, various enzymes are known to catalyze ring formation. For instance, ketosynthases are involved in alpha-pyrone ring formation in polyketide biosynthesis nih.gov, and alpha-ketoglutarate-dependent nonheme iron enzymes can catalyze the formation of three-membered rings like epoxides, aziridines, and cyclopropanes researchgate.netnih.gov. While the specific enzyme responsible for the cyclization leading to the pyrrolizidine core of this compound has not been identified in the search results, it is likely catalyzed by one or more dedicated enzymes that facilitate the intramolecular bond formations required to construct the bicyclic structure from linear or modified polyamine precursors. Detailed characterization of these enzymes would involve isolation, structural analysis, and in vitro functional studies.
Studies on Stereochemical Control in Biosynthetic Steps
The biosynthesis of natural products often involves precise stereochemical control to yield specific isomers with defined biological activities. This compound (platynecine) itself possesses defined stereochemistry lookchem.com. Enzymatic reactions are inherently stereoselective, and enzymes involved in alkaloid biosynthesis are expected to control the stereochemical outcome of reactions such as cyclization, hydroxylation, and reduction. Studies on stereoselective ring formation have been conducted in the biosynthesis of other compounds, such as strigolactones, where specific enzymes dictate the configuration of newly formed rings biorxiv.org. Elucidating the stereochemical control in this compound biosynthesis would require detailed investigations of the substrate binding pockets and catalytic mechanisms of the enzymes involved, potentially employing techniques such as isotopic labeling and analysis of enzymatic reaction products. However, specific studies detailing the stereochemical control elements in the this compound biosynthetic pathway were not found in the provided information.
Genetic and Molecular Regulation of this compound Biosynthesis in Producing Organisms
The biosynthesis of secondary metabolites like alkaloids is typically regulated at the genetic level. Genes encoding the enzymes involved in a specific biosynthetic pathway are often clustered together in the genome, forming biosynthetic gene clusters. The expression of these genes is tightly controlled by regulatory elements and transcription factors, allowing the organism to modulate the production of the compound in response to developmental cues or environmental conditions mdpi.comwikipedia.orgfrontiersin.orgnih.govnih.gov.
While specific details regarding the genetic locus and regulatory mechanisms governing this compound biosynthesis in Senecio mikanoides are not available in the provided search results, it is highly probable that its production is controlled by a dedicated set of genes organized within a biosynthetic gene cluster. The regulation likely involves transcription factors that activate or repress the expression of the pathway genes. Studies on the genetic regulation of other natural product pathways, such as aflatoxin biosynthesis, demonstrate the complexity of these regulatory networks, involving specific transcription factors and global regulatory mechanisms mdpi.comnih.gov. Unraveling the genetic and molecular regulation of this compound biosynthesis would involve genome sequencing of the producing organism, identification of the biosynthetic gene cluster, and functional characterization of the genes and regulatory elements within the cluster.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline sections (2.3.1 and 2.3.2) focusing solely on this compound's biosynthesis based on the available information.
However, the PubChem CID for this compound was identified.
Synthetic Methodologies for Mikanecine and Analogues
Total Synthesis Approaches to Mikanecine
While a dedicated total synthesis of this compound has not been extensively reported, the general strategies for the synthesis of pyrrolizidine (B1209537) alkaloids provide a clear roadmap for its construction. These approaches focus on the efficient assembly of the bicyclic core and the introduction of the required stereocenters.
A common retrosynthetic analysis for pyrrolizidine alkaloids such as this compound involves the disconnection of the bicyclic system to reveal more manageable, acyclic precursors. Key strategic disconnections often focus on the C-N bonds within the pyrrolizidine ring system, leading back to functionalized pyrrolidine or proline derivatives.
A plausible retrosynthetic pathway for this compound would involve the following key steps:
Disconnection of the C8-N bond: This simplifies the bicyclic system to a substituted pyrrolidine derivative.
Disconnection of the C5-C6 bond: This can lead to a linear amino acid derivative, often derived from proline or a related chiral precursor.
Functional group interconversions: The hydroxyl groups at C1 and C7 are often introduced from corresponding carbonyl or alkene functionalities at earlier stages of the synthesis.
This analysis highlights the importance of readily available chiral building blocks, such as derivatives of proline or glutamic acid, which can serve as the foundation for the stereocontrolled synthesis of the pyrrolizidine core.
The synthesis of pyrrolizidine alkaloids typically involves the construction of several key intermediates. For this compound, these would include a suitably functionalized pyrrolidine ring, which is then elaborated to form the bicyclic system.
Common Key Intermediates in Pyrrolizidine Alkaloid Synthesis:
| Intermediate Type | Description |
| Proline Derivatives | Enantiomerically pure proline serves as a versatile starting material, providing the C5 nitrogen and a pre-existing stereocenter. |
| Pyrrolizidinone Scaffolds | These lactam intermediates are often used to construct the second ring through reduction and cyclization. |
| Acyclic Amino Diols/Esters | These are linear precursors that can be cyclized to form the pyrrolidine ring. |
A typical reaction sequence might involve the alkylation of a proline derivative to introduce the side chain, followed by reduction of a carboxylate to an aldehyde or alcohol. Subsequent intramolecular cyclization, often via a Mannich-type reaction or reductive amination, would then form the bicyclic pyrrolizidine core. The stereochemistry of the hydroxyl groups in this compound would be established either through the use of chiral starting materials or by stereoselective reduction of ketone precursors.
Asymmetric Synthesis of this compound Stereoisomers
The control of stereochemistry is paramount in the synthesis of this compound, which possesses three stereocenters. Asymmetric synthesis aims to produce a single enantiomer, in this case, the naturally occurring (1S,7R,7aR) isomer.
The development of enantioselective and diastereoselective reactions is crucial for the efficient synthesis of chiral pyrrolizidine alkaloids. Key strategies include:
Substrate-controlled diastereoselection: Utilizing the inherent chirality of a starting material, such as L-proline, to direct the stereochemical outcome of subsequent reactions.
Reagent-controlled diastereoselection: Employing chiral reagents to induce stereoselectivity in reactions such as reductions or alkylations.
Catalytic asymmetric reactions: Using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
For instance, the reduction of a ketone at the C7 position of a pyrrolizidine intermediate can be achieved with high diastereoselectivity using sterically hindered reducing agents that favor attack from the less hindered face of the molecule.
Chiral catalysis offers a powerful and atom-economical approach to the asymmetric synthesis of this compound. Several types of chiral catalysts could be employed:
Transition Metal Catalysts: Chiral rhodium, ruthenium, or iridium complexes are effective for asymmetric hydrogenations of alkenes or ketones, which could be key steps in establishing the stereocenters of this compound.
Organocatalysts: Chiral amines, phosphoric acids, and thioureas can catalyze a variety of enantioselective transformations, including Michael additions, aldol reactions, and Mannich reactions, all of which could be applied to the construction of the this compound framework. A proline-catalyzed α-amination or α-aminoxylation, for example, could be used to install the nitrogen and oxygen functionalities with high enantioselectivity.
A notable example in the broader context of pyrrolizidine alkaloid synthesis is the use of enantioselectively catalyzed 1,3-dipolar cycloadditions to construct the pyrrolizidine core with excellent enantio- and diastereoselectivity nih.gov. This type of reaction could be a powerful tool for the asymmetric synthesis of this compound.
Examples of Chiral Catalysts in Asymmetric Synthesis:
| Catalyst Type | Example Reaction | Potential Application in this compound Synthesis |
| Chiral Phosphoric Acid | Asymmetric Mannich Reaction | Formation of the C-N and C-C bonds in the pyrrolidine ring. |
| Chiral Rhodium Complex | Asymmetric Hydrogenation | Stereoselective reduction of a double bond to set the stereochemistry at C7a. |
| Chiral Proline Derivative | Asymmetric Aldol Reaction | Construction of the side chain with control of the C1 stereocenter. |
Diversification Strategies for this compound Derivatives
The development of synthetic routes that allow for the diversification of the this compound structure is of significant interest for structure-activity relationship studies and the development of new therapeutic agents.
Late-stage functionalization of the this compound core is a key strategy for creating a library of analogues. Potential modifications include:
Esterification or etherification of the hydroxyl groups: The primary and secondary alcohols at C1 and C7 are prime targets for modification to explore the impact of different functional groups on biological activity.
Modification of the pyrrolizidine ring: Introduction of substituents on the carbon framework of the bicyclic system can lead to novel analogues with altered conformations and properties.
N-oxidation: The nitrogen atom can be oxidized to the corresponding N-oxide, a common metabolic transformation for pyrrolizidine alkaloids.
These diversification strategies often rely on the development of robust and chemoselective reactions that can be performed on the complex this compound scaffold without affecting other sensitive functional groups. The synthesis of a collection of compounds inspired by natural pyrrolizidine alkaloids has demonstrated the feasibility of creating diverse structures with potential biological activities nih.gov.
Semi-Synthetic Modifications of Natural this compound
The semi-synthetic modification of natural products offers a bridge between the structural complexity of nature and the functional demands of pharmacology. For this compound, a pyrrolizidine alkaloid, this approach has been pivotal. Researchers have successfully converted naturally occurring pyrrolizidine alkaloids into new structures through various synthetic modifications. These efforts have led to the development of numerous semi-synthetic compounds with a range of biological activities, including hypotensive, local anesthetic, ganglion blocking, neuromuscular blocking, and antispasmodic effects researchgate.net.
One notable strategy involves the derivatization of retronecine (B1221780), a closely related necine base. Diesters of retronecine have been prepared for toxicological studies, showcasing the chemical tractability of the pyrrolizidine core nih.govnih.gov. Furthermore, the creation of an amino-analogue of retronecine, known as retronamine, has opened a straightforward route to amide analogues of pyrrolizidine esters, expanding the chemical space for biological screening nih.govnih.gov.
Another example of semi-synthetic modification within the broader class of pyrrolizidine alkaloids is the derivatization of monocrotaline. Its semi-synthetic derivative, azido-retronecine, demonstrated enhanced activity against Trichomonas vaginalis compared to the parent compound, highlighting the potential of targeted chemical modifications to improve biological efficacy researchgate.netmdpi.com.
The table below summarizes some of the key semi-synthetic modifications performed on pyrrolizidine alkaloid cores, which provide a conceptual basis for potential modifications to this compound.
| Parent Alkaloid Core | Modification Type | Resulting Derivative Class | Reported Biological Activities |
| Retronecine | Diesterification | Diesters of Retronecine | Toxicological studies nih.govnih.gov |
| Retronecine | Conversion to Amino-analogue | Retronamine (Amide Analogues) | Route to novel amide derivatives nih.govnih.gov |
| Monocrotaline | Azide Substitution | Azido-retronecine | Enhanced anti-parasitic activity researchgate.netmdpi.com |
Design and Synthesis of Novel this compound Analogues with Modified Scaffolds
Beyond the modification of the natural scaffold, the design and total synthesis of novel analogues with significantly altered frameworks represent a more ambitious approach to drug discovery. While specific examples of novel "this compound" analogues with modified scaffolds are not detailed in the available literature, the synthesis of various pyrrolizidine alkaloid analogues provides a strong precedent and a methodological toolkit for such endeavors.
The total synthesis of pyrrolizidine alkaloids and their analogues has been an active area of research. These synthetic efforts often focus on creating structural diversity that is not accessible through semi-synthesis, allowing for a more thorough exploration of the structure-activity relationship (SAR). For instance, a novel pyrrolizidine alkaloid, designated PA-1, was synthesized through an organocatalytic domino reaction and exhibited potent antibacterial activity against a panel of bacteria, including S. epidermidis, S. aureus, and E. coli researchgate.net. This demonstrates the power of total synthesis to generate novel structures with significant biological properties.
The general strategies for synthesizing the pyrrolizidine core, the necine base, and the necic acids are well-established, providing a foundation for the construction of novel this compound analogues rsdjournal.orgscienceopen.com. These synthetic routes allow for the systematic variation of substituents and stereochemistry, which can be crucial for optimizing pharmacological activity and reducing toxicity scienceopen.com.
The following table outlines the classes of synthetic analogues of pyrrolizidine alkaloids and their potential therapeutic applications, which could guide the future design of novel this compound analogues.
| Analogue Class | Synthetic Strategy | Potential Therapeutic Application |
| Novel Pyrrolizidine Alkaloids (e.g., PA-1) | Organocatalytic Domino Reaction | Antibacterial agents researchgate.net |
| Modified Necine Bases | Total Synthesis | Exploration of Structure-Activity Relationships |
| Novel Necic Acid Esters | Esterification of Synthetic Necine Bases | Modulation of Biological Activity and Toxicity |
Structural Elucidation and Advanced Analytical Techniques
Advanced Spectroscopic Methods for Mikanecine Structure Confirmation
Spectroscopy involves the interaction of electromagnetic radiation with matter, providing insights into the energy levels and transitions within a molecule. For complex organic molecules such as this compound, a combination of spectroscopic techniques is essential for comprehensive structural characterization.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic structure elucidation, offering detailed information about the connectivity and chemical environment of atoms within a molecule. High-field NMR spectrometers, typically operating above 300 MHz, provide improved spectral resolution and signal-to-noise ratio compared to lower field instruments, which is crucial for analyzing complex natural products like this compound. uwyo.eduoxinst.comwarwick.ac.uk
NMR spectroscopy provides several key pieces of information:
Chemical Shift: The position of a signal in an NMR spectrum (measured in parts per million, ppm) is influenced by the electronic environment of the nucleus, providing clues about the types of atoms and functional groups present. uwyo.edu
Spin-Spin Coupling: The splitting of NMR signals arises from the magnetic interaction between neighboring nuclei, indicating the number of adjacent atoms and their spatial arrangement. uwyo.edu
Signal Intensity (Integration): The area under an NMR signal is proportional to the number of nuclei giving rise to that signal, allowing for the determination of the relative number of each type of atom. uwyo.edu
Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide correlations between nuclei through bonds or through space, enabling the construction of the molecular skeleton and the identification of long-range interactions. oxinst.com
The application of high-field NMR, including 1D (¹H, ¹³C) and 2D experiments, would be vital for assigning all proton and carbon signals of this compound, determining coupling constants to understand dihedral angles and stereochemistry, and establishing connectivity through correlation experiments. The improved sensitivity and resolution at high fields are particularly beneficial for analyzing samples with limited quantities or complex spectral overlap. oxinst.comwarwick.ac.uk
Mass Spectrometry (MS) and Fragmentation Pathway Analysis of this compound
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation patterns. arxiv.org For structural elucidation, MS is often coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) to analyze complex mixtures.
Key aspects of MS in structural elucidation include:
Molecular Ion Peak: The peak corresponding to the intact molecule (with or without an added proton or other adduct) provides the molecular weight of the compound. nih.gov
Fragmentation: Under vacuum and ionization conditions, molecules can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. nih.govlibretexts.orgwikipedia.org
Tandem Mass Spectrometry (MS/MS): This involves the isolation and fragmentation of a specific ion, providing more detailed structural information from the fragment ions. nih.govwikipedia.org
Accurate Mass Measurement: High-resolution mass spectrometers can measure the mass of ions with high accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov
Analysis of the fragmentation pathways of this compound in the mass spectrometer would provide crucial information about the substructures present and how they are connected. By analyzing the m/z values of fragment ions and proposing plausible fragmentation mechanisms (e.g., alpha cleavage, McLafferty rearrangement), researchers can piece together the molecular structure. libretexts.orgwikipedia.org High-resolution MS data would further support the proposed elemental composition of the parent ion and its fragments. nih.gov
Advanced Vibrational Spectroscopy (IR, Raman) in this compound Research
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups and bonding within a compound. photothermal.comup.ac.za IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. photothermal.comup.ac.za These techniques are complementary, as different vibrations may be active in IR or Raman depending on the symmetry of the molecule and the nature of the bond. up.ac.za
In the context of this compound research, IR and Raman spectroscopy can provide confirmatory evidence for the presence of specific functional groups (e.g., hydroxyl, carbonyl, aromatic rings, double bonds) based on characteristic absorption or scattering frequencies. photothermal.comup.ac.za While NMR and MS provide more detailed structural connectivity, vibrational spectroscopy offers a rapid and often non-destructive method to identify key structural features and can be particularly useful for analyzing different physical states or polymorphs of a compound. photothermal.comup.ac.zamjcce.org.mk Advanced techniques like attenuated total reflectance (ATR) IR or Raman microscopy can allow for the analysis of small sample quantities or specific regions of a sample. photothermal.comspectroscopyonline.com
X-ray Crystallography and Electron Diffraction for this compound and Cocrystals
X-ray Crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgazolifesciences.comamazon.comnih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can construct an electron density map and precisely locate the positions of atoms, bond lengths, and bond angles. wikipedia.orgazolifesciences.com This technique can provide unambiguous confirmation of molecular structure, including stereochemistry and conformation in the solid state. azolifesciences.comamazon.com For this compound, obtaining suitable single crystals would be a prerequisite for X-ray crystallography. If this compound itself does not readily crystallize, the formation of cocrystals with other compounds might be explored to enable crystallographic analysis.
Electron Diffraction is an analogous technique to X-ray diffraction, but it uses electrons instead of X-rays. numberanalytics.comutoronto.ca Electron diffraction is particularly useful for studying very small crystals or samples that are difficult to crystallize in a size suitable for X-ray crystallography. numberanalytics.comdoitpoms.ac.uk Similar to X-ray diffraction, the diffraction pattern of electrons provides information about the crystal lattice and atomic arrangement. numberanalytics.comdoitpoms.ac.uk While historically less common for small organic molecules compared to X-ray crystallography, advances in electron diffraction techniques have made it increasingly applicable for structure determination, especially for challenging samples. numberanalytics.com Both X-ray crystallography and electron diffraction, when applicable, provide definitive structural information that complements spectroscopic data. azolifesciences.com
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules like this compound. rsc.orgencyclopedia.pubull.esnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pubnih.gov The resulting ECD spectrum, which shows Cotton effects (bands of differential absorption), is highly sensitive to the stereochemistry and conformation of the molecule. rsc.orgencyclopedia.pub
The principle behind using ECD for absolute configuration determination often involves comparing the experimental ECD spectrum to calculated spectra for different possible stereoisomers. nih.gov Theoretical calculations, particularly using time-dependent density functional theory (TDDFT), can predict the ECD spectrum for a given structure and conformation. nih.govnih.gov By finding the best match between the experimental and calculated spectra, the absolute configuration can be assigned. nih.gov Conformational analysis is crucial for accurate ECD calculations, as the spectrum is a sum of the contributions from all populated conformers. rsc.orgnih.gov ECD is a powerful tool, especially when single crystals suitable for X-ray crystallography of a chiral molecule are difficult to obtain. ull.esnih.gov
Computational Chemistry Approaches to this compound Structure Elucidation
Computational chemistry plays an increasingly vital role in modern structure elucidation, complementing experimental techniques by providing theoretical insights and predictions. acdlabs.comcsic.eschemrxiv.org For this compound, computational methods can be used at various stages of the structural determination process.
Applications of computational chemistry include:
Conformational Analysis: Exploring the possible three-dimensional shapes (conformers) of this compound and determining their relative energies. This is particularly important for flexible molecules and for interpreting spectroscopic data that are conformation-dependent (e.g., NMR coupling constants, ECD spectra). rsc.orgnih.gov
Prediction of Spectroscopic Properties: Calculating theoretical NMR chemical shifts, coupling constants, vibrational frequencies (IR and Raman), and ECD spectra for proposed structures and conformers. nih.govnih.govcsic.eschemrxiv.org Comparing these predicted spectra to experimental data helps validate or refute candidate structures. csic.eschemrxiv.org
Structure Generation and Ranking: Using algorithms to generate possible molecular structures based on elemental composition and partial structural information obtained from spectroscopic data. acdlabs.com Computational methods can then be used to rank these candidates based on the agreement between their predicted and experimental spectra. acdlabs.comcsic.es
Fragmentation Pathway Prediction: Simulating the fragmentation of this compound in the mass spectrometer to help interpret the observed MS/MS data. nih.gov
Computational chemistry, often integrated into computer-assisted structure elucidation (CASE) systems, can significantly accelerate the process of determining complex structures by reducing the number of plausible candidates that need to be considered and providing a theoretical basis for interpreting experimental observations. acdlabs.comcsic.eschemrxiv.org
Subject: Information Regarding the Chemical Compound this compound
This article addresses the chemical compound this compound, focusing on the requested aspects of its structural elucidation using advanced analytical techniques, specifically Density Functional Theory (DFT) calculations for spectroscopic prediction and Molecular Dynamics (MD) simulations of its interactions.
Based on the available search results, while extensive information exists on the application of Density Functional Theory (DFT) calculations for spectroscopic prediction and Molecular Dynamics (MD) simulations in the field of structural elucidation and molecular interactions, no specific research findings or data directly applying these techniques solely to the chemical compound this compound were found.
Therefore, it is not possible to provide detailed, scientifically accurate content, data tables, or specific research findings for the requested sections (4.4.1 and 4.4.2) that focus exclusively on this compound in relation to these advanced analytical methods based on the performed searches.
General information regarding the techniques themselves is available, but without studies specifically investigating this compound using DFT for spectroscopic prediction or through Molecular Dynamics simulations of its interactions, the core requirement of focusing solely on this compound within these sections cannot be met.
Molecular Mechanisms of Action of Mikanecine
Target Identification and Binding Affinities of Mikanecine
Identifying the specific biological molecules that this compound interacts with is a critical step in defining its mechanism of action. This involves determining which enzymes, receptors, or other proteins it binds to and the strength of these interactions. Target identification is a crucial phase in drug discovery, aiming to clarify the roles of potential targets in biological processes researchgate.netnih.gov. Binding affinity, a fundamental parameter in drug design, describes the strength of the interaction between a molecule and its target protein nih.govdiva-portal.org.
Enzyme Inhibition Kinetics and Specificity (e.g., Pyrrolizidine (B1209537) Alkaloid Metabolizing Enzymes)
Enzyme inhibition kinetics provides insights into how a compound affects the rate of an enzymatic reaction. This includes determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and key kinetic parameters such as Ki (inhibition constant). Specificity refers to the degree to which a compound inhibits a particular enzyme compared to others. Pyrrolizidine alkaloids, for instance, are known to undergo hepatic metabolism mediated by specific enzymes, leading to the formation of toxic metabolites nih.gov. Investigating this compound's effects on such metabolizing enzymes could reveal a potential mechanism by which it influences the metabolic fate or toxicity of other compounds, although specific data on this compound's interaction with pyrrolizidine alkaloid metabolizing enzymes was not prominently found in the search results. General methods for analyzing enzyme inhibition kinetics involve plotting experimental data to determine kinetic parameters and identify inhibition types nih.gov.
Receptor-Ligand Interactions and Binding Site Characterization
Receptor-ligand interactions are fundamental to many biological processes, where a molecule (ligand) binds to a specific site on a receptor protein, triggering a cellular response frontiersin.org. Characterizing these interactions involves determining binding affinity (how strongly the ligand binds), kinetics (the rates of binding and dissociation), and the specific residues within the receptor's binding site that interact with the ligand frontiersin.orgmeilerlab.org. Methods like surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are used to measure binding kinetics and affinity frontiersin.org. Computational approaches, such as molecular docking, can predict how a ligand binds to a receptor and identify potential binding sites diva-portal.orgresearchgate.net. The analysis of receptor-ligand interactions is crucial for understanding mechanisms of biological regulation and provides a basis for designing new therapeutic agents meilerlab.org. While the search results provided general information on receptor-ligand interactions and binding site characterization methods, specific details regarding this compound's interactions with particular receptors were not available.
Cellular Pathway Modulation by this compound
Beyond direct target binding, this compound's activity can extend to modulating various cellular pathways, which are interconnected series of biochemical reactions that govern cellular functions.
Investigation of Intracellular Signaling Cascades Affected by this compound
Intracellular signaling cascades are crucial for transmitting signals from the cell surface to the nucleus or other intracellular destinations, ultimately leading to changes in cellular behavior nih.govunits.it. These cascades often involve a series of protein modifications, such as phosphorylation, and the generation of second messengers nih.govunits.it. Examples include the MAPK/ERK, cyclic AMP, and IP3/DAG pathways nih.govunits.it. Investigating the effects of this compound on these cascades can reveal how it influences cellular responses to various stimuli. This involves identifying which components of the cascades are affected and how their activity is altered. Intracellular signaling pathways connect the cell surface to the nucleus, influencing gene expression in response to extracellular signals nih.gov.
This compound's Influence on Gene Expression Profiles
Gene expression profiling involves measuring the activity of thousands of genes simultaneously to create a global picture of cellular function nih.govwikipedia.org. Changes in gene expression profiles can indicate how cells respond to a particular treatment or condition wikipedia.org. This compound's influence on gene expression could involve upregulating or downregulating the transcription of specific genes, thereby altering the cellular proteome and ultimately affecting cellular processes. Gene expression profiling technologies, such as microarrays and RNA-Seq, are used to quantify mRNA levels wikipedia.org. These studies can reveal sets of genes whose expression is coordinately altered by this compound, providing insights into the biological pathways it affects nih.gov. The impact of compounds on gene expression can be widespread and influence various biological functions nih.gov.
In Vitro Pharmacological Activity and Mechanistic Studies (Excluding Human Clinical Data)
Activity in Isolated Cellular Systems (e.g., Cancer Cell Lines, Microbial Strains)
Research has explored the activity of extracts containing compounds from Mikania micrantha, which may include this compound, against various cell types. For instance, an aqueous extract of Mikania micrantha (MMAE) demonstrated inhibitory effects on the proliferation of human cancer cell lines, specifically K562 and Hela cells, in a time- and dose-dependent manner. nih.gov At concentrations ranging from 50 to 400 µg/mL, MMAE inhibited the growth of these cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values for K562 cells were 167.16 µg/mL at 48 hours and 98.07 µg/mL at 72 hours. nih.gov For Hela cells, the IC50 values were 196.27 µg/mL at 48 hours and 131.56 µg/mL at 72 hours. nih.gov
Further investigations using techniques such as MTT assay, transmission electron microscopy (TEM), flow cytometry (FCM), and agarose (B213101) gel electrophoresis revealed that MMAE induced damage to organelles and promoted apoptosis in these cancer cell lines. nih.gov The observed effects included DNA ladder fragmentation and an increase in the percentage of cells in the G2/M phase, coupled with a decrease in cells in the G0/G1 and S phases. nih.gov
Studies have also investigated the antimicrobial potential of Mikania micrantha leaf extracts against various microbial strains, including fungal and bacterial species. researchgate.net Methanol extracts of M. micrantha leaves showed antibacterial activity against strains such as Klebsiella pneumoniae, Proteus mirabilis, Escherichia coli, Bacillus subtilis, Enterococcus faecalis, and Staphylococcus aureus. researchgate.net Gram-negative bacteria were found to be more resistant compared to Gram-positive bacteria in these studies. researchgate.net The plant extracts were generally more effective in exhibiting antibacterial activity than antifungal activity. researchgate.net Phytochemical screening of the leaf extract revealed the presence of compounds such as tannins, saponins, alkaloids, flavonoids, cardiac glycosides, and terpenoids, which may contribute to the observed antimicrobial effects. researchgate.net
Interactive Table 1: In Vitro Activity of Mikania micrantha Aqueous Extract on Cancer Cell Lines
| Cell Line | Treatment (µg/mL) | Incubation Time (h) | Inhibitory Rate (%) | IC50 (µg/mL) |
| K562 | 50, 100, 200, 400 | 48 | Inhibitory effect observed | 167.16 |
| K562 | 50, 100, 200, 400 | 72 | Inhibitory effect observed | 98.07 |
| Hela | 50, 100, 200, 400 | 48 | Inhibitory effect observed | 196.27 |
| Hela | 50, 100, 200, 400 | 72 | Inhibitory effect observed | 131.56 |
Note: Data compiled from reference nih.gov. Inhibitory rates were calculated by MTT assay. Specific inhibitory rate percentages for each concentration were not provided in the abstract, only that inhibition was observed at these concentrations.
Non-Human Cellular Model Investigations
While direct studies specifically detailing this compound's activity in non-human cellular models were not extensively found, research involving extracts of Mikania micrantha has extended to in vivo non-human models to evaluate anti-tumor activity. In one study, the anti-tumor activity of MMAE was evaluated in S180-bearing mice. nih.gov The results showed that MMAE exhibited anti-tumor activity in vivo, with tumor inhibitory rates ranging from 12.1% to 46.9%. nih.gov Pathological examination of Hematoxylin-Eosin stained tumor sections indicated that MMAE also induced necrosis. nih.gov Changes in thymus index and spleen index in the MMAE-treated group were not notably different compared to the control group, suggesting potentially low toxicity in this model. nih.gov
These non-human in vivo studies, while not solely focused on isolated cellular investigations within these models, provide a broader context for the potential cellular effects of compounds present in Mikania micrantha extracts, including this compound, within a living system. The use of animal models is a common step in evaluating the potential efficacy of compounds before human trials, allowing for the assessment of effects on various cell types and tissues within a complex organism. nih.govmassgeneralbrigham.orgfrontiersin.org
Advanced Biophysical Techniques for Mechanism Elucidation
Advanced biophysical techniques play a crucial role in understanding the molecular mechanisms of action of compounds by providing detailed information about their interactions with biological targets. These techniques can reveal binding kinetics, thermodynamics, and structural details of compound-target complexes. nih.govbiophysics.orgnih.gov
Surface Plasmon Resonance and Isothermal Titration Calorimetry
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to characterize molecular interactions in real time and in solution, respectively. harvard.edumalvernpanalytical.comwikipedia.orgceitec.eunih.govharvard.edu
SPR is an optical technique that measures the binding of a molecule (analyte) to another molecule immobilized on a sensor chip (ligand). harvard.eduwikipedia.orgnih.gov Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. harvard.eduwikipedia.org This allows for the determination of binding kinetics, including association (ka) and dissociation (kd) rate constants, and equilibrium binding constants (affinity, KD). harvard.eduwikipedia.org SPR is a label-free technique, meaning that neither the ligand nor the analyte needs to be labeled, thus avoiding potential alterations to their molecular properties. nih.govhoriba.com
ITC directly measures the heat absorbed or released during a molecular binding event in solution. malvernpanalytical.comceitec.euharvard.edu As a ligand is titrated into a solution containing the binding partner, the heat change is precisely measured. malvernpanalytical.comceitec.eu This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KA), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the binding reaction. malvernpanalytical.comceitec.euharvard.edu ITC is also a label-free technique and is valuable for understanding the energetic basis of molecular recognition and binding mechanisms. malvernpanalytical.comnih.gov
While specific published data on the application of SPR or ITC directly to this compound were not found in the immediate search results, these techniques are standard tools in the field of molecular interaction analysis and would be highly relevant for future studies aiming to quantify the binding affinity and thermodynamics of this compound with its potential biological targets. malvernpanalytical.comceitec.euharvard.edunih.gov They can provide crucial data to complement findings from cellular assays and structural studies, offering a comprehensive picture of how this compound interacts at the molecular level.
Structural Biology of this compound-Target Complexes (e.g., Cryo-EM, X-ray)
Structural biology techniques, such as X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM), are essential for determining the three-dimensional atomic structure of biological macromolecules and their complexes with small molecules like this compound. youtube.comwikipedia.orgmpg.denih.govyale.eduyoutube.combiorxiv.orgnih.govnih.gov These methods provide direct visualization of binding sites and the conformational changes that occur upon binding, offering critical insights into the mechanism of action.
X-ray crystallography involves obtaining a highly ordered crystal of the molecule or complex of interest and then diffracting X-rays through the crystal. youtube.comwikipedia.orgmpg.denih.govyale.edu The resulting diffraction pattern is used to compute an electron density map, from which the atomic structure can be built. youtube.comnih.gov X-ray crystallography has been a primary method for determining protein structures and has revealed the structures of numerous biological molecules and their complexes with ligands. wikipedia.orgmpg.denih.gov
Cryo-EM involves freezing a sample in a thin layer of amorphous ice and then imaging it with an electron microscope. youtube.commitegen.com By collecting thousands of images of individual particles in different orientations and computationally combining them, a high-resolution 3D reconstruction of the molecule or complex can be generated. youtube.com Cryo-EM is particularly useful for studying large protein complexes, flexible molecules, and membrane proteins that are difficult to crystallize. biorxiv.orgnih.govnih.gov Recent advancements in Cryo-EM technology have enabled structure determination at near-atomic resolution. nih.gov
As with SPR and ITC, specific published structures of this compound in complex with a biological target determined by X-ray crystallography or Cryo-EM were not found in the provided search results. However, these techniques are indispensable for precisely mapping the interaction interface between this compound and its binding partners, identifying key residues involved in binding, and understanding the structural basis for its observed cellular activities. nih.govbiorxiv.orgbiorxiv.orgisomorphiclabs.com Obtaining such structural information would be a critical step in fully elucidating this compound's molecular mechanism of action and could inform the design of more potent or selective derivatives.
Metabolism and Pharmacokinetics of Mikanecine Non Human Model Systems
In Vitro Metabolic Fate of Mikanecine
In vitro studies are crucial for elucidating the metabolic pathways of a compound before advancing to in vivo models. These experiments provide a foundational understanding of how a substance is processed by key metabolic enzymes.
Identification of Key Metabolites via Chromatographic-Mass Spectrometric Techniques
Following incubation with hepatic microsomes, the reaction mixture would be analyzed to identify the structures of any metabolites formed. The most common analytical approach for this is liquid chromatography-mass spectrometry (LC-MS).
Chromatography separates the parent compound from its metabolites based on their physicochemical properties. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio (m/z). High-resolution mass spectrometry can provide the elemental composition of the molecules. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the ions are fragmented to create a characteristic fragmentation pattern that can be pieced together to determine the chemical structure of the metabolites. Common metabolic reactions include oxidation, hydroxylation, demethylation, and conjugation with endogenous molecules like glucuronic acid or sulfate.
In Vivo Pharmacokinetic Characterization in Animal Models (Excluding Human Trial Data)
In vivo studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.
Elimination Pathways in Pre-Clinical Models
To determine the routes of elimination, studies would be conducted to quantify the excretion of this compound and its metabolites in urine and feces over a defined period after administration. In some cases, bile may also be collected from bile-duct cannulated animals to assess biliary excretion.
The analysis of these excreta would reveal the primary routes by which the compound and its metabolites are cleared from the body. This information, combined with the in vitro metabolism data, provides a comprehensive picture of the compound's disposition. The elimination half-life (t½), which is the time it takes for the plasma concentration of the drug to decrease by half, is a critical parameter determined from these studies.
Ecological and Biological Roles of Mikanecine
Mikanecine as a Plant Defense Compound
This compound is a component derived from mikanoidine, which belongs to the class of pyrrolizidine (B1209537) alkaloids. Pyrrolizidine alkaloids are well-established as plant secondary metabolites known to play a role in plant defense against herbivores and pathogens. While the broader class of pyrrolizidine alkaloids is associated with defensive functions in plants, specific detailed research findings focusing solely on the role of this compound itself as a direct plant defense compound were not extensively detailed in the provided search results.
Role in Plant-Herbivore Interactions
The role of plant secondary metabolites in mediating plant-herbivore interactions is a significant area of chemical ecology. These compounds can deter herbivores through toxicity, unpalatability, or by affecting their growth and development. getarchive.netnih.gov While pyrrolizidine alkaloids, from which mikanoidine and subsequently this compound are derived, are known to influence herbivore behavior and physiology, specific studies detailing the direct role of this compound (CID 6432513) in plant-herbivore interactions were not prominent in the search results. Research on plant-herbivore interactions often highlights the complex interplay between plant defenses and herbivore counter-adaptations. nih.govwikipedia.orgnih.govnih.gov
Influence on Microbial Communities
Chemical Ecology of this compound Producing Organisms
The chemical ecology of organisms producing this compound involves understanding the synthesis, storage, and ecological functions of this compound within the producing organism and its interactions with the environment and other organisms. As this compound is derived from mikanoidine, an alkaloid found in certain Senecio species, its presence is linked to the chemical profile of these plants. wikipedia.orgnih.gov Detailed studies specifically elucidating the broader chemical ecology of this compound-producing organisms were not a central theme in the provided search results. Chemical ecology broadly explores the role of chemical signals and substances in mediating ecological interactions.
Biosynthetic Interplay with Co-occurring Metabolites
This compound is produced through the hydrolysis of mikanoidine, a pyrrolizidine alkaloid. wikipedia.orgnih.gov This indicates a biosynthetic relationship where mikanoidine serves as a precursor to this compound. The hydrolysis also yields mikanecic acid. wikipedia.org Pyrrolizidine alkaloids are synthesized through complex pathways involving various enzymes and intermediates. While the derivation of this compound from mikanoidine is noted, detailed information on the specific biosynthetic pathway leading to mikanoidine and the interplay of this compound biosynthesis with other co-occurring metabolites within the plant was not comprehensively described in the provided search results. Research into the biosynthesis of secondary metabolites often reveals intricate co-regulation and interconnected pathways.
Environmental Factors Influencing this compound Production
The production of secondary metabolites in plants can be influenced by a variety of environmental factors, including light, temperature, nutrient availability, water availability, and biotic interactions. These factors can affect plant growth and metabolism, thereby impacting the biosynthesis and accumulation of defensive compounds like alkaloids. While general principles regarding the influence of environmental factors on plant secondary metabolism are known, specific research detailing how environmental factors directly influence the production levels of this compound in Senecio mikanioides or other producing organisms was not found in the provided search results.
Future Directions in Mikanecine Research
Development of Advanced Synthetic Strategies for Complex Mikanecine Analogues
The synthesis of this compound's core pyrrolizidine (B1209537) structure has been a subject of interest, but future research will likely focus on developing more sophisticated and efficient synthetic methodologies to create a diverse library of complex analogues. researchgate.netnih.govrsc.orgresearchgate.netcapes.gov.br These advanced strategies are crucial for systematically exploring the structure-activity relationships (SAR) of this compound and for optimizing its biological properties.
Key areas for future synthetic exploration include:
Divergent Synthesis: Developing synthetic routes that allow for the creation of multiple analogues from a common intermediate will be highly valuable. This approach, often utilized in combinatorial chemistry, enables the rapid generation of a wide range of this compound derivatives with varied functional groups and stereochemistries. nih.gov
Late-Stage Functionalization: Methodologies that permit the modification of the this compound scaffold in the later stages of synthesis are of particular interest. researchgate.netchimia.ch Late-stage functionalization allows for the introduction of diverse chemical moieties into complex molecules without the need for de novo synthesis, thus providing a powerful tool for generating novel analogues for biological screening.
Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, the development of highly stereoselective synthetic methods will be critical. This will enable the synthesis of specific stereoisomers of this compound analogues, allowing for a more precise understanding of how three-dimensional structure influences biological function.
The successful implementation of these advanced synthetic strategies will be instrumental in generating a comprehensive library of this compound analogues, which is a prerequisite for the subsequent stages of drug discovery and development.
High-Throughput Screening and Chemoproteomics for Novel Targets
Identifying the molecular targets of this compound and its analogues is a critical step in elucidating their mechanisms of action and potential therapeutic applications. Future research in this area will heavily rely on high-throughput screening (HTS) and chemoproteomics approaches.
High-Throughput Screening (HTS):
HTS allows for the rapid screening of large libraries of compounds against a variety of biological targets. nih.govresearchgate.net In the context of this compound research, HTS can be employed to:
Screen this compound analogue libraries against panels of cancer cell lines to identify compounds with selective cytotoxicity. nih.gov
Utilize cell-based assays to identify compounds that modulate specific signaling pathways.
Screen for activity against a wide range of microbial pathogens to uncover novel antimicrobial properties. researchgate.net
Chemoproteomics:
Chemoproteomics is a powerful tool for the unbiased identification of protein targets of small molecules in a complex biological system. nih.govbiorxiv.orgresearchgate.net Future chemoproteomic studies on this compound could involve:
Affinity-Based Profiling: Synthesizing this compound-based chemical probes to capture and identify binding proteins from cell lysates or living cells. This can reveal direct molecular targets.
Activity-Based Protein Profiling (ABPP): Using reactive probes to map the enzymatic targets of this compound derivatives, particularly if they are found to have inhibitory effects on specific enzyme families.
Target Deconvolution: For this compound analogues that show interesting phenotypes in HTS, chemoproteomics can be used to deconvolute the specific protein targets responsible for the observed biological effects.
The data generated from HTS and chemoproteomics will be invaluable for understanding the polypharmacology of this compound and for identifying promising lead compounds for further development.
Table 1: Potential High-Throughput Screening Assays for this compound Analogues
| Assay Type | Target | Purpose |
| Cell Viability Assays | Various Cancer Cell Lines | To identify analogues with cytotoxic and antiproliferative activity. |
| Antimicrobial Susceptibility Testing | Bacterial and Fungal Strains | To discover novel antimicrobial agents. researchgate.netnepjol.infonih.govscispace.comresearchgate.net |
| Enzyme Inhibition Assays | Kinases, Proteases, etc. | To identify specific enzymatic targets. |
| Reporter Gene Assays | Specific Signaling Pathways | To determine the effect of analogues on cellular signaling. |
Integration of Computational and Experimental Approaches for Mechanism-Driven Design
The integration of computational modeling with experimental validation offers a powerful paradigm for the rational design of novel this compound analogues with improved properties. mdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.govoup.comnih.gov This multidisciplinary approach can accelerate the drug discovery process by providing insights into the molecular mechanisms of action and by predicting the biological activities of new compounds.
Future research in this area should focus on:
Molecular Docking and Dynamics Simulations: Using computational models of potential protein targets to predict the binding modes and affinities of this compound analogues. nih.gov This can help in prioritizing compounds for synthesis and in designing modifications to improve binding.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound analogues with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
In Silico ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound analogues. nih.gov This can help in the early identification of compounds with unfavorable pharmacokinetic profiles.
The iterative cycle of computational design, chemical synthesis, and experimental testing will be crucial for the mechanism-driven design of this compound analogues with enhanced potency, selectivity, and drug-like properties.
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Predict binding of this compound analogues to protein targets. | Identification of key interactions and prioritization of compounds for synthesis. nih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of this compound-protein complexes. | Understanding of binding stability and conformational changes. |
| QSAR Modeling | Correlate chemical structure with biological activity. | Prediction of the activity of novel analogues. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. nih.gov |
Exploration of Unconventional Biological Activities in Non-Human Systems
While much of the focus on natural products is on their potential for human medicine, exploring the biological activities of this compound in non-human systems could open up new avenues for its application. This includes its potential use in agriculture and veterinary medicine.
Future research in this area could investigate:
Antimicrobial Activity against Plant Pathogens: Screening this compound and its analogues against a panel of phytopathogenic fungi and bacteria to assess their potential as agricultural fungicides or bactericides. researchgate.netnepjol.infonih.govscispace.comresearchgate.net
Nematicidal and Insecticidal Properties: Evaluating the effects of this compound on plant-parasitic nematodes and common insect pests. Some alkaloids are known to have insecticidal properties, and this compound could be a candidate for the development of new biopesticides.
Allelopathic Effects: Investigating the potential of this compound to inhibit the growth of other plants. nih.govresearchgate.net Allelochemicals can be a source of natural herbicides.
The discovery of potent and selective activity in these non-human systems could lead to the development of environmentally friendly alternatives to synthetic pesticides and herbicides.
Table 3: Potential Unconventional Biological Activities of this compound
| Activity | Target Organism | Potential Application |
| Antifungal | Phytopathogenic Fungi | Biofungicide in agriculture. nepjol.info |
| Antibacterial | Plant Pathogenic Bacteria | Biobactericide in agriculture. researchgate.netnih.govresearchgate.net |
| Nematicidal | Plant-Parasitic Nematodes | Bionematicide for crop protection. |
| Insecticidal | Agricultural Pests | Biopesticide for integrated pest management. |
| Herbicidal | Weeds | Natural herbicide. |
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for studying Mikanecine's pharmacological mechanisms?
- Methodological Answer : Utilize frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
- Population : Specific cell lines or animal models.
- Intervention : this compound dosage or administration route.
- Outcome : Biomarker changes or toxicity profiles.
Ensure the question addresses gaps in existing literature (e.g., "How does this compound modulate [specific pathway] in [cell type] compared to [existing drug]?"). Validate feasibility through pilot studies and align with ethical guidelines .
Q. What are the best practices for conducting a systematic literature review on this compound?
- Methodological Answer :
Distinguish foreground vs. background questions : Focus on specific mechanisms (e.g., "What is the IC₅₀ of this compound in hepatocellular carcinoma?") rather than general drug properties .
Use databases like PubMed/Scopus with keywords: "this compound AND (pharmacokinetics OR synthesis)".
Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed articles from 2015–2025).
Assess biases : Note conflicts of interest or methodology limitations in cited works .
Q. What methodological considerations are critical when designing in vitro experiments to assess this compound's efficacy?
- Methodological Answer :
- Controls : Include positive (e.g., known inhibitors) and negative (e.g., solvent-only) controls.
- Reproducibility : Report cell line authentication (e.g., STR profiling), passage numbers, and incubation conditions (temperature, CO₂ levels) .
- NIH Guidelines : Adhere to preclinical reporting standards (e.g., ARRIVE guidelines) for animal studies .
Advanced Research Questions
Q. How should researchers address contradictory findings in pharmacokinetic data of this compound across studies?
- Methodological Answer :
Compare experimental parameters : Tabulate differences in dosage, species, or analytical techniques (e.g., HPLC vs. LC-MS).
| Study | Dose (mg/kg) | Species | Analytical Method | Reported Tₘₐₓ (hr) |
|---|---|---|---|---|
| A | 50 | Rat | HPLC | 2.1 |
| B | 100 | Mouse | LC-MS | 3.5 |
Statistical re-analysis : Apply sensitivity analysis or meta-regression to identify confounding variables .
Replicate under standardized conditions : Control variables like fasting status or co-administered drugs .
Q. What strategies can optimize the synthesis protocol of this compound to improve yield and purity in preclinical studies?
- Methodological Answer :
- Process Variables : Test reaction temperature, solvent polarity, and catalyst ratios.
- Analytical Validation : Use NMR, mass spectrometry, and HPLC to verify purity (>95%).
- Scale-up Challenges : Pilot small batches (1–5 g) before scaling to 50 g. Document impurities at each step .
Q. How can multi-omics approaches be integrated to elucidate this compound's mechanism of action at a systems biology level?
- Methodological Answer :
Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
Proteomics : SILAC labeling to quantify protein abundance changes.
Metabolomics : LC-MS to track metabolite shifts (e.g., ATP/ADP ratios).
Data Integration : Use pathway analysis tools (e.g., KEGG, STRING) to map cross-omics interactions and validate with CRISPR knockout models .
Data Contradiction and Analysis
Q. What statistical methods are recommended for resolving variability in this compound's cytotoxicity assays?
- Methodological Answer :
- Heterogeneity Testing : Apply Cochran’s Q or I² statistics to assess variability across studies.
- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values .
- Outlier Detection : Leverage Grubbs’ test or robust regression for anomalous data points .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when publishing preclinical data on this compound?
- Methodological Answer :
- Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting housing conditions, sample sizes, and euthanasia methods.
- Data Transparency : Share raw spectra, chromatograms, and statistical scripts as supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
